1,1,4,4-Tetramethyl-1,4-dihydro-3H-2-benzopyran-3-one
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Overview
Description
1,1,4,4-Tetramethyl-1,4-dihydro-3H-2-benzopyran-3-one is an organic compound with the molecular formula C13H18O2. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-Tetramethyl-1,4-dihydro-3H-2-benzopyran-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with an appropriate aldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1,1,4,4-Tetramethyl-1,4-dihydro-3H-2-benzopyran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,1,4,4-Tetramethyl-1,4-dihydro-3H-2-benzopyran-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,4,4-Tetramethyl-1,4-dihydro-3H-2-benzopyran-3-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate specific enzymes and receptors involved in inflammatory and neurodegenerative processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
1,2,3,3-Tetramethyl-3H-indolium iodide: Used in various chemical and biological applications.
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: A compound with similar structural features and applications.
Uniqueness
1,1,4,4-Tetramethyl-1,4-dihydro-3H-2-benzopyran-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetramethyl substitution pattern enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
4355-41-3 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1,1,4,4-tetramethylisochromen-3-one |
InChI |
InChI=1S/C13H16O2/c1-12(2)9-7-5-6-8-10(9)13(3,4)15-11(12)14/h5-8H,1-4H3 |
InChI Key |
LYQJSKOZAKOBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(OC1=O)(C)C)C |
Origin of Product |
United States |
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